

Comparative Guide: Structural Confirmation of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate

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Compound of Interest

Compound Name: *Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate*

Cat. No.: *B13594636*

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Executive Summary

Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate is a chiral

-hydroxy ester and a structural derivative of phenyllactic acid. Often encountered as a synthetic intermediate in the production of cardiovascular agents (e.g., Danshensu analogs) or as a metabolite in specific biocatalytic pathways, its structural validation requires a multi-tiered approach.

The primary challenge in confirming this structure lies not just in establishing atomic connectivity, but in verifying the para-substitution pattern of the aromatic ring and the absolute configuration of the chiral center at C2. This guide compares the three critical pillars of confirmation: High-Resolution NMR, Mass Spectrometry, and Chiral Chromatography, providing experimental protocols to distinguish this molecule from its regioisomers (e.g., meta-substituted) and enantiomers.

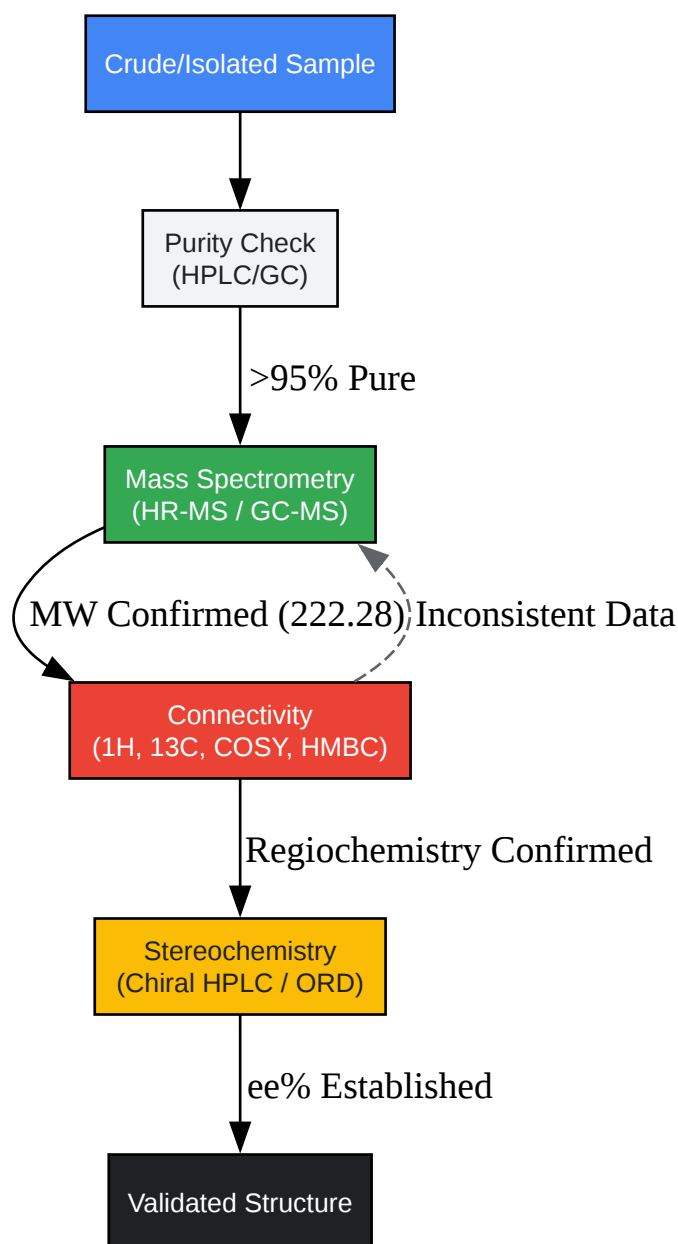
Part 1: Structural Analysis & Strategy

The Molecule at a Glance

- Formula:
- Molecular Weight: 222.28 g/mol
- Key Moieties:
 - Isopropyl Group: Distinctive doublet/septet splitting.
 - Para-Substituted Benzene: Symmetric AA'BB' splitting pattern.
 - -Hydroxy Ester: Characteristic chemical shifts and fragmentation potential.

Confirmation Workflow (Decision Logic)

The following diagram illustrates the logical flow for complete structural validation, moving from bulk purity to stereochemical certainty.



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Figure 1: Step-wise structural confirmation workflow ensuring logical progression from molecular weight verification to stereochemical assignment.

Part 2: Technique Comparison & Protocols

Technique 1: High-Resolution NMR Spectroscopy (The "Fingerprint")

NMR is the definitive tool for establishing the carbon skeleton and substitution pattern.

Why it wins:

Unlike MS, which fragments the molecule, NMR preserves the connectivity. The para-substitution of the isopropyl group is easily confused with meta-substitution in MS, but distinct in NMR (Symmetric AA'BB' vs. Asymmetric pattern).

Critical Spectral Features (Expected Data)

Moiety	Signal Type	Chemical Shift (, ppm)	Diagnostic Value
Isopropyl -CH ₃	Doublet (6H)	~1.23	Confirms isopropyl presence.
Isopropyl -CH-	Septet (1H)	~2.85	Coupled to methyls; distinct from n-propyl.
Aromatic Ring	2 x Doublets (4H)	~7.15, 7.30	AA'BB' System: Confirms para substitution.
Benzylic -CH ₂ -	dd (2H)	~2.90 - 3.10	Diastereotopic protons due to adjacent chiral center.
-Methine	dd (1H)	~4.45	Shifts downfield due to -OH and -COOMe.
Ester -OCH ₃	Singlet (3H)	~3.70	Confirms methyl ester.

Experimental Protocol: 1H & 2D NMR

- Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d). Ensure the solution is clear (filter if necessary).
- Acquisition:
 - 1H (Proton): 16 scans minimum.

- COSY (Correlation Spectroscopy): Essential to prove the Isopropyl-Aromatic connection and the Benzylic-Methine connection.
- HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range coupling between the Ester Carbonyl carbon and the

-proton/Methoxy protons.
- Analysis: Verify the integration ratio (6:1:2:2:1:1:3).

Technique 2: Mass Spectrometry (The "Weigh-in")

Mass Spec provides the molecular weight and characteristic fragmentation, serving as a rapid validation tool.

Comparison: EI vs. ESI

- Electron Impact (EI, 70eV): "Hard" ionization. Best for structural fingerprints.
 - Key Fragment:m/z 163 (Loss of -COOCH

, characteristic of

-hydroxy esters).
 - Key Fragment:m/z 133 (Isopropyl-tropylium ion).
- Electrospray Ionization (ESI): "Soft" ionization. Best for molecular weight confirmation.
 - Observation:

at m/z 245.28 or

at 223.28.

Experimental Protocol: GC-MS

- Column: DB-5ms or equivalent (30m x 0.25mm).
- Temp Program: 60°C (1 min)

20°C/min

280°C (hold 5 min).

- Injection: Split mode (10:1 or 20:1).
- Criteria: The molecular ion () at 222 may be weak in EI; look for the base peak at m/z 163 (cleavage alpha to carbonyl).

Technique 3: Chiral HPLC (The "Mirror")

Since the molecule has a chiral center at C2, it exists as

and

enantiomers. Standard NMR cannot distinguish these.

Why it is mandatory:

Optical rotation (Polarimetry) gives a bulk average (

) but cannot quantify enantiomeric excess (ee%) accurately if impurities are present. Chiral HPLC separates the isomers physically.

Experimental Protocol: Chiral Resolution

- Column: Daicel Chiralcel OD-H or AD-H (Polysaccharide-based columns are standard for aromatic esters).
- Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).
- Flow Rate: 0.5 - 1.0 mL/min.
- Detection: UV at 210 nm or 254 nm.
- Procedure:
 - Inject Racemic Standard to establish retention times for

and

- Inject Sample.
- Calculate ee%:

Part 3: Comparative Data Summary

The following table summarizes the utility of each technique in the context of this specific molecule.

Feature	1H NMR	GC-MS	Chiral HPLC	IR Spectroscopy
Primary Role	Connectivity & Regiochemistry	MW & Fragmentation	Enantiomeric Purity	Functional Group ID
Specific Strength	Distinguishes para vs meta substitution	Confirms Mass (222.28)	Separates (R)/(S) isomers	Confirms Ester/OH groups
Weakness	Cannot determine absolute config (without derivatization)	Isomers often have identical mass spectra	Requires expensive columns	Low structural specificity
Sample Req.	~5-10 mg (Recoverable)	<1 mg (Destructive)	<1 mg (Recoverable)	~1 mg (Recoverable)

Part 4: Advanced Visualization Signaling/Synthesis Pathway Context

This molecule is often a derivative in the synthesis of Danshensu-related cardio-protective agents. The following diagram places it in its synthetic/metabolic context.



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Figure 2: Synthetic pathway illustrating the precursor relationship of the methyl ester to the bioactive acid form.

References

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Sources

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